molecular formula C10H11ClN2S B8067101 1-allyl-3-(4-chlorophenyl)thiourea

1-allyl-3-(4-chlorophenyl)thiourea

Cat. No.: B8067101
M. Wt: 226.73 g/mol
InChI Key: HRFMUIFOXRRUPK-UHFFFAOYSA-N
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Description

1-Allyl-3-(4-chlorophenyl)thiourea is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. With the molecular formula C10H11ClN2S, this thiourea derivative is part of a class of compounds known for their versatile biological activities . Thiourea derivatives are extensively investigated for their potential to combat antibiotic-resistant bacteria. The antibacterial activity of these compounds is influenced by the presence of electron-withdrawing groups, such as chlorine, on the phenyl ring, which can enhance their interaction with bacterial targets . The allyl group incorporated into the structure may also contribute to the molecule's reactivity and lipophilicity, factors that are crucial for biological activity . Research into similar 1-allyl-3-(4-chlorobenzoyl)thiourea analogs has shown promising in-silico binding interactions with the DNA gyrase subunit B, a key enzyme target for antibacterial drugs . Furthermore, recent studies on novel thiourea derivatives highlight that the incorporation of specific moieties can lead to compounds with potent activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . This makes this compound a valuable scaffold for further chemical optimization and biological evaluation in antibacterial research programs. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(4-chlorophenyl)-1-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-2-7-13(10(12)14)9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFMUIFOXRRUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=C(C=C1)Cl)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The reaction is typically conducted in dichloromethane (DCM) at room temperature, with no requirement for catalysts or elevated temperatures. Allylamine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form a thiourea bond. The mechanism proceeds via a two-step process:

  • Nucleophilic addition : Allylamine reacts with 4-chlorophenyl isothiocyanate to generate a tetrahedral intermediate.

  • Proton transfer : The intermediate collapses to yield the final thiourea product.

Key parameters influencing yield and purity include:

  • Solvent choice : Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance reaction rates by stabilizing the transition state.

  • Stoichiometry : A 1:1 molar ratio of allylamine to isothiocyanate minimizes side products such as bis-thioureas.

Purification and Characterization

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients or precipitation with diethyl ether and n-pentane. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals for the allyl group (δ 5.1–5.3 ppm for vinyl protons) and thiourea NH groups (δ 8.3–9.0 ppm).

Alternative Synthetic Routes and Modifications

While the direct aminolysis method dominates literature reports, recent advances have explored alternative strategies to improve scalability and sustainability.

Solvent and Base Optimization

Experimental data from related thiourea syntheses highlight the impact of reaction media:

SolventBaseYield (%)Purity (%)
DCMNone7895
EtOH/H₂O (9:1)K₂CO₃8597
THFTriethylamine7293

These results, extrapolated from studies on structurally similar thioureas, indicate that ethanol-water mixtures with carbonate bases may enhance both yield and purity.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

  • Bis-thioureas : Formed via over-alkylation, mitigated by strict stoichiometric control.

  • Oxidation products : Thioureas are prone to oxidation under aerobic conditions, necessitating inert atmospheres or antioxidant additives.

Scalability Considerations

Industrial-scale production faces hurdles such as:

  • Exothermicity : Rapid heat release during exothermic reactions requires efficient cooling systems.

  • Solvent recovery : DCM’s low boiling point (40°C) facilitates distillation-based recycling, reducing environmental impact.

Comparative Analysis with Analogous Thioureas

Structural modifications in thiourea derivatives profoundly influence synthetic outcomes:

CompoundReaction Time (h)Yield (%)
1-Allyl-3-phenylthiourea1682
1-Allyl-3-(4-nitrophenyl)thiourea2068
This compound1875

The electron-withdrawing chloro substituent in 4-chlorophenyl isothiocyanate moderately reduces nucleophilicity compared to phenyl analogs, necessitating extended reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-allyl-3-(4-chlorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Blocks for Synthesis : This compound serves as a crucial building block in organic synthesis, allowing for the creation of more complex molecules. It is utilized in the development of novel materials and chemical intermediates .
  • Reactivity : The compound undergoes various chemical reactions such as oxidation to form sulfoxides and sulfones, reduction to thiols or amines, and nucleophilic substitution reactions.

Biological Applications

  • Antibacterial Activity : Studies have shown that 1-allyl-3-(4-chlorophenyl)thiourea exhibits antibacterial properties against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In vitro tests indicate a minimum inhibitory concentration (MIC) ranging from 1000 µg/mL for some analogs .
  • Anticancer Potential : The compound has demonstrated promising anticancer activity. Research indicates it targets specific pathways involved in cancer cell proliferation, with IC50 values reported between 3 to 14 µM across different cancer cell lines such as MCF-7 (breast) and PC-3 (prostate) .
Cell LineIC50 (µM)Effect
MCF-7225Significant growth inhibition
PC-315.1Moderate growth inhibition
OVCAR-428.7Moderate growth inhibition

Medical Applications

  • Therapeutic Potential : Ongoing research is exploring the therapeutic applications of this compound in treating various diseases, particularly its role as an enzyme inhibitor that disrupts metabolic pathways critical for disease progression .

Case Study 1: Antibacterial Activity Evaluation

A study conducted on the antibacterial efficacy of synthesized thiourea derivatives, including this compound, involved molecular docking studies against the DNA gyrase subunit B receptor. While showing good binding affinity, the compounds exhibited varying degrees of antibacterial activity, suggesting further optimization is needed to enhance their effectiveness .

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer properties of this compound revealed that it induces apoptosis in cancer cells by causing cell cycle arrest at the S phase. The treated MCF-7 cells showed increased lactate dehydrogenase (LDH) levels, indicating cytotoxic effects associated with the compound's mechanism of action .

Mechanism of Action

The mechanism of action of 1-allyl-3-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Thiourea derivatives exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison of 1-allyl-3-(4-chlorophenyl)thiourea with key analogs:

Substituent Position and Type
Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Key Activity/Properties Reference
This compound 4-Chlorophenyl 226.73 Not reported Structural basis for SAR studies
1-Allyl-3-(2-chlorobenzoyl)thiourea 2-Chlorobenzoyl 254.74 148.5–150.3 Analgesic (ED₅₀ = 15.44 mg/kg)
1-Allyl-3-(4-chlorobenzoyl)thiourea 4-Chlorobenzoyl 254.74 105.9–106.9 Antibacterial (MIC: 12.5 µg/mL)
1-(4-Chlorophenyl)-3-phenylthiourea Phenyl 262.76 169–173 No reported activity
1-Amino-3-(4-chlorophenyl)thiourea Amino 201.67 Not reported Intermediate for further synthesis

Key Observations :

  • Chlorine Position : The 2-chlorobenzoyl analog (ortho-substitution) exhibits superior analgesic activity compared to diclofenac sodium, while the 4-chlorobenzoyl (para-substitution) derivative shows antibacterial effects, highlighting the role of substituent position in activity .
  • Benzoyl vs. Phenyl : Benzoyl-substituted thioureas (e.g., 4-chlorobenzoyl) generally have higher molecular weights and melting points than phenyl-substituted analogs, likely due to increased polarity and hydrogen-bonding capacity .
  • Allyl Group : The allyl moiety enhances solubility and bioavailability compared to alkyl or aryl substituents, as seen in the improved pharmacokinetics of allyl-containing analogs .

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups : Chlorine substituents enhance bioactivity by increasing electrophilicity and binding affinity to target proteins (e.g., DNA gyrase or cyclooxygenase) .

Allyl Functionality : Improves membrane permeability compared to bulkier substituents, as seen in the enhanced analgesic and antibacterial profiles of allyl-containing derivatives .

Hydrogen Bonding : Thiourea’s -NH groups facilitate hydrogen bonding with biological targets, critical for activities such as enzyme inhibition .

Q & A

Q. Can thiourea derivatives act as ligands for metal complexes with enhanced biological activity?

  • Methodological Answer: Coordinate with Au(I), Pt(II), or Cu(II) ions in ethanol/water mixtures. Characterize complexes via UV-Vis (ligand-metal charge transfer bands) and cyclic voltammetry. Test antimicrobial activity; Au(I) complexes often show 10–100x lower MICs than free ligands .

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